6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole group, a piperazine ring, and a triazine core. It is often studied for its potential therapeutic properties and its role as a chemical intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the reaction of 1-(3’,4’-methylenedioxybenzyl)piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (approximately 130°C) for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The triazine ring can be reduced to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular pathways and its role as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D2 and D3 receptors. It acts as an agonist, stimulating these receptors and mimicking the effects of dopamine. This interaction can lead to various physiological responses, including improved cognitive function and enhanced blood flow . Additionally, the compound may interact with other molecular targets, such as adrenergic receptors, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine receptor agonist with a similar structure, used in the treatment of Parkinson’s disease.
Quinpirole: A selective D2 and D3 receptor agonist, often used in research to study dopamine-related behaviors.
Ropinirole: A non-ergoline dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Uniqueness
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its combination of a benzodioxole group and a triazine core, which imparts distinct chemical properties and biological activities. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C23H27N7O2 |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H27N7O2/c1-16-4-2-3-5-18(16)25-23-27-21(26-22(24)28-23)14-30-10-8-29(9-11-30)13-17-6-7-19-20(12-17)32-15-31-19/h2-7,12H,8-11,13-15H2,1H3,(H3,24,25,26,27,28) |
InChI Key |
BZDPAWXWZLWUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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